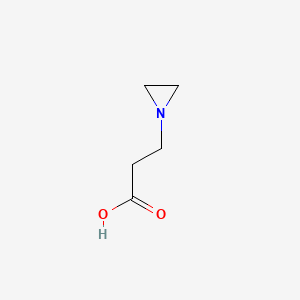
Aziridine-1-propionic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Aziridine-1-propionic acid is a compound that features an aziridine ring, a three-membered nitrogen-containing heterocycle, attached to a propionic acid moiety Aziridines are known for their significant ring strain, which makes them highly reactive and valuable in various chemical transformations
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of aziridine-1-propionic acid typically involves the formation of the aziridine ring followed by the introduction of the propionic acid group. One common method is the cyclization of an appropriate amino alcohol precursor. For instance, the reaction of an amino alcohol with a suitable leaving group under basic conditions can lead to the formation of the aziridine ring. Subsequent functionalization can introduce the propionic acid moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize advanced catalytic systems and controlled reaction conditions to achieve efficient synthesis. The use of continuous flow reactors and other modern techniques can further enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions: Aziridine-1-propionic acid undergoes various chemical reactions, including:
Nucleophilic Ring Opening: The strained aziridine ring is susceptible to nucleophilic attack, leading to ring-opening reactions. Common nucleophiles include amines, alcohols, and thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield amines.
Substitution Reactions: The aziridine ring can participate in substitution reactions, where nucleophiles replace one of the ring atoms.
Common Reagents and Conditions:
Nucleophilic Ring Opening: Reagents such as sodium azide, thiols, and amines are commonly used under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are typical.
Major Products Formed:
Nucleophilic Ring Opening: Produces a variety of amine derivatives.
Oxidation: Yields oxides or hydroxylated products.
Reduction: Forms amines or other reduced derivatives.
科学研究应用
Aziridine-1-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and as an intermediate in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, coatings, and other materials due to its reactive aziridine ring.
作用机制
The mechanism of action of aziridine-1-propionic acid involves the reactivity of the aziridine ring. The ring strain makes it prone to nucleophilic attack, leading to ring-opening reactions that can modify biological molecules. This reactivity is harnessed in various applications, including drug design, where the compound can interact with molecular targets such as enzymes and receptors, disrupting their normal function and exerting therapeutic effects.
相似化合物的比较
Aziridine-2-carboxylic acid: Another aziridine derivative with a carboxylic acid group, but with different reactivity and applications.
Azetidine-2-carboxylic acid: A four-membered nitrogen-containing ring with a carboxylic acid group, used in different synthetic and biological contexts.
Uniqueness: Aziridine-1-propionic acid is unique due to its specific ring structure and the presence of the propionic acid moiety, which imparts distinct reactivity and potential applications. Its combination of ring strain and functional groups makes it a versatile compound in both synthetic and biological research.
属性
CAS 编号 |
25741-05-3 |
|---|---|
分子式 |
C5H9NO2 |
分子量 |
115.13 g/mol |
IUPAC 名称 |
3-(aziridin-1-yl)propanoic acid |
InChI |
InChI=1S/C5H9NO2/c7-5(8)1-2-6-3-4-6/h1-4H2,(H,7,8) |
InChI 键 |
XIVXINZIDLMMRF-UHFFFAOYSA-N |
规范 SMILES |
C1CN1CCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


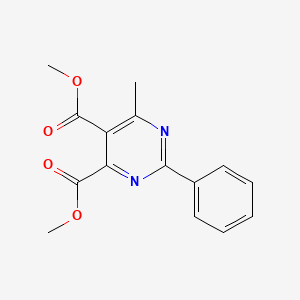

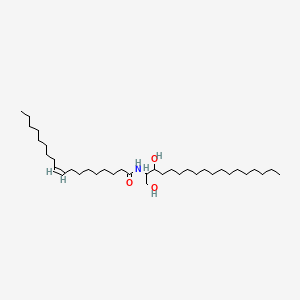
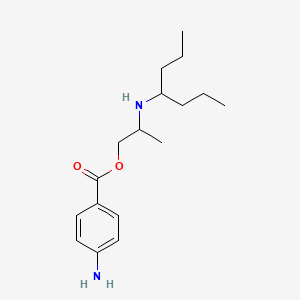
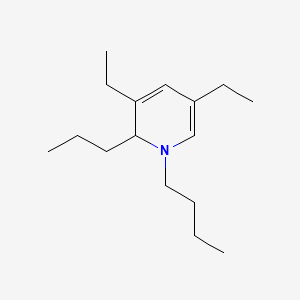
![4-[(3-Chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13793584.png)
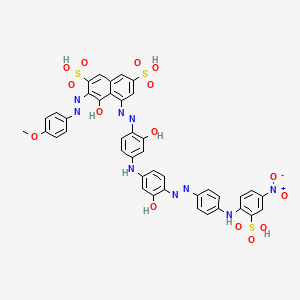
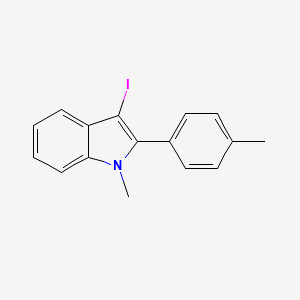

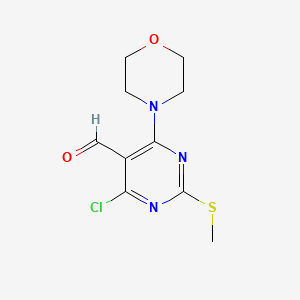
![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
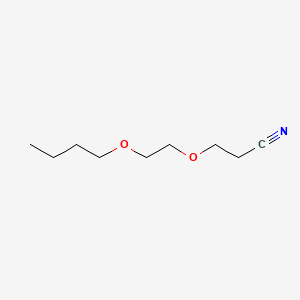
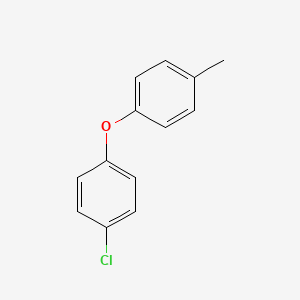
![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)
